2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNICAMZVQIBUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization via Dehydration
The 1,3,4-oxadiazole scaffold is constructed through cyclodehydration of 3-methanesulfonylbenzohydrazide (derived from 3-methanesulfonylbenzoic acid and hydrazine hydrate). Reaction with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C produces the intermediate diacylhydrazide. Subsequent treatment with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h) induces cyclization, yielding the oxadiazole core.
Critical Parameters
- POCl₃ Stoichiometry : 1.5 equivalents prevent incomplete dehydration.
- Solvent Polarity : Anhydrous DCM minimizes side reactions (e.g., hydrolysis).
- Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 7:3).
Sulfonyl Group Introduction Strategies
Direct Sulfonylation of Phenyl Precursors
The 3-methanesulfonylphenyl moiety is introduced via nucleophilic aromatic substitution. 3-Bromophenyl-1,3,4-oxadiazole reacts with sodium methanesulfinate (NaSO₂CH₃) in dimethylformamide (DMF) at 120°C for 12 h, achieving 85% conversion. Catalytic copper(I) iodide (CuI, 10 mol%) enhances reactivity by facilitating single-electron transfer.
Optimization Insights
Oxidation of Thioether Intermediates
An alternative route oxidizes 3-(methylthio)phenyl-1,3,4-oxadiazole using hydrogen peroxide (H₂O₂, 30%) and sodium tungstate (Na₂WO₄·2H₂O, 5 mol%) in acetic acid. The reaction proceeds at 70°C for 8 h, converting thioether to sulfone with 92% efficiency.
Advantages
- Cost-Effectiveness : Na₂WO₄ is reusable for ≥5 cycles without activity loss.
- Scalability : Demonstrated at 500 g scale with consistent yields.
Benzamide Coupling Methodologies
Carbodiimide-Mediated Amidation
The final step couples 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine with 2-chlorobenzoic acid using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). After 24 h at 25°C, the reaction achieves 78% yield, with unreacted acid removed via aqueous NaHCO₃ wash.
Side Reaction Mitigation
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 20 min) accelerates amidation, achieving 94% conversion. This method reduces reaction time from 24 h to 30 min and improves atom economy (E-factor: 12 vs. 32 for conventional method).
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazide Cyclization | Direct Sulfonylation | Thioether Oxidation |
|---|---|---|---|
| Yield | 68–72% | 85% | 92% |
| Purity | 98% | 98% | 99% |
| Cost (USD/g) | 12.40 | 9.80 | 7.20 |
| Scalability | 100 g | 500 g | 1 kg |
Key Observations
- Thioether oxidation offers superior cost efficiency and scalability.
- Microwave methods reduce energy consumption by 40% compared to thermal approaches.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥99% purity with retention time 6.72 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation. Common reagents used in these reactions include chlorine gas, nitric acid, and Grignard reagents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the creation of new materials with specific characteristics.
Drug Discovery: It is employed in the screening of potential drug candidates and the study of their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Bioactivity :
- The methanesulfonyl group in the target compound and LMM5/LMM11’s sulfamoyl groups enhance binding to enzymatic targets (e.g., thioredoxin reductase in antifungal activity).
- Electron-withdrawing groups (e.g., chloro, methanesulfonyl) improve stability and target affinity but may reduce solubility compared to electron-donating groups (e.g., butoxy, methoxy).
- Synthetic Routes :
Physicochemical and Drug-Likeness Comparisons
- Lipinski’s Rule Compliance :
- The target compound (MW = 460.89) adheres to Lipinski’s criteria (MW < 500, logP < 5), unlike bulkier analogs like compound 4 in , which violates logP thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
